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Introduction

(S)-Baxdrostat (formerly known as RO6836191 and CIN-107) is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11
This novel therapeutic agent represents a targeted approach for managing conditions associated with elevated aldosterone levels, such as resistant
hypertension.[2][3] The high homology between aldosterone synthase (CYP11B2) and 11B-hydroxylase (CYP11B1), the enzyme responsible for the 1
of cortisol synthesis, has historically challenged the development of selective inhibitors. (S)-Baxdrostat has demonstrated significant selectivity for C
over CYP11B1, thereby minimizing the risk of off-target effects on cortisol production. This technical guide provides a comprehensive overview of the
pharmacokinetics and pharmacodynamics of (S)-Baxdrostat, summarizing key data from in vitro and in vivo models.

Mechanism of Action

(S)-Baxdrostat exerts its pharmacological effect by competitively inhibiting aldosterone synthase, the key enzyme responsible for the conversion of 1
deoxycorticosterone to aldosterone in the adrenal cortex. This inhibition leads to a dose-dependent reduction in aldosterone levels.
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Caption: Mechanism of action of (S)-Baxdrostat.

Pharmacodynamics

The pharmacodynamic profile of (S)-Baxdrostat has been characterized through a series of in vitro and in vivo preclinical studies, demonstrating its |
potency and selectivity.

In Vitro Potency and Selectivity
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(S)-Baxdrostat is a potent inhibitor of aldosterone synthase with a reported Ki of 13 nmol/L.[2] Ccritically, it exhibits over 100-fold selectivity for aldoste
synthase (CYP11B2) compared to 11f3-hydroxylase (CYP11B1).[2]

Parameter Value Reference
Ki for Aldosterone Synthase (CYP11B2) 13 nmol/L [2]
Selectivity (CYP11B2 vs. CYP11B1) >100-fold 2]

Table 1: In Vitro Potency and Selectivity of (S)-
Baxdrostat.

In Vivo Pharmacodynamics in Cynomolgus Monkeys

Preclinical studies in cynomolgus monkeys have been instrumental in characterizing the in vivo effects of (S)-Baxdrostat.
Experimental Protocol: ACTH Challenge in Cynomolgus Monkeys

To assess the in vivo activity and selectivity of (S)-Baxdrostat, a study was conducted in cynomolgus monkeys. A single oral dose of (S)-Baxdrostat
administered, followed by a challenge with adrenocorticotropic hormone (ACTH) to stimulate steroidogenesis. This model allows for the simultaneous
evaluation of the inhibitor's effect on both aldosterone and cortisol production under stimulated conditions. Preclinical investigations in cynomolgus m:
showed that (S)-Baxdrostat inhibited the synthesis of aldosterone without impacting the rise in cortisol induced by adrenocorticotropic hormone.[2][4

Results: Dose-Dependent Inhibition of Aldosterone

(S)-Baxdrostat demonstrated a dose-dependent reduction in plasma aldosterone levels in ACTH-challenged cynomolgus monkeys. Importantly, evel
that caused significant suppression of aldosterone, there was no meaningful effect on plasma cortisol levels, confirming the high selectivity observed

Dose Change in Plasma Aldosterone Change in Plasma Cortisol Reference
Vehicle Baseline Baseline [5]
Low Dose B No significant change [5]
High Dose L No significant change [5]

Table 2: In Vivo Pharmacodynamic
Effects of (S)-Baxdrostat in ACTH-
Challenged Cynomolgus Monkeys.
(Note: Qualitative representation based
on reported findings. Specific
guantitative dose-response data from
preclinical studies is limited in publicly
available literature).

digraph "Experimental Workflow ACTH Challenge" {

graph [rankdir="TB", splines=ortho];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
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start [label="Select Cynomolgus Monkeys", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

dosing [label="Administer Single Oral Dose\nof (S)-Baxdrostat or Vehicle", fillcolor="#FFFFFF", fontcolor="#2
acth [label="Administer ACTH Challenge", fillcolor="#FFFFFF", fontcolor="#202124"];

sampling [label="Collect Blood Samples", fillcolor="#FFFFFF", fontcolor="#202124"];

analysis [label="Analyze Plasma for\nAldosterone and Cortisol Levels", fillcolor="#FFFFFF", fontcolor="#20212
end [label="Evaluate Dose-Response\nand Selectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"

start -> dosing [color="#5F6368"];
dosing -> acth [color="#5F6368"1;

acth -> sampling [color="#5F6368"];
sampling -> analysis [color="#5F6368"];
analysis -> end [color="#5F6368"];

}

Caption: Experimental workflow for the ACTH challenge model.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for (S)-Baxdrostat is not extensively available in the public domain. However, based on the information gat
from preclinical and early clinical studies, some key characteristics can be summarized.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in preclinical models have contributed to the understanding of the ADME properties of (S)-Baxdrostat. While specific quantitative data from t
preclinical studies are not fully detailed in available publications, the overall profile has guided clinical development. Human studies have reported the
Baxdrostat has a half-life of approximately 29 hours, supporting once-daily dosing.[6]

PK Parameter Finding in Preclinical/Early Clinical Studies Reference
Absorption Orally bioavailable. [2]
Distribution Data not available.

Metabolism Data not available.

Excretion Data not available.

Half-life (in humans) ~29 hours [6]

Table 3: Summary of Pharmacokinetic Properties of
(S)-Baxdrostat.

Conclusion

The preclinical data for (S)-Baxdrostat strongly support its profile as a potent and highly selective inhibitor of aldosterone synthase. In vitro studies h
quantified its high affinity for CYP11B2 and its significant selectivity over CYP11B1. These findings are corroborated by in vivo studies in cynomolgus
where (S)-Baxdrostat effectively reduced aldosterone levels in a dose-dependent manner without affecting cortisol production, even under ACTH stit
While comprehensive preclinical pharmacokinetic data are not widely published, the available information has successfully guided the progression of
Baxdrostat into clinical development, where it continues to show promise as a novel therapeutic for hypertension and other aldosterone-mediated dit
Further publication of detailed preclinical ADME and efficacy data in various animal models would be beneficial to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
compatibility check]
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